Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

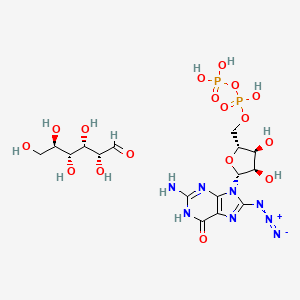

Mono-POC Ethyl Tenofovir is a compound with the molecular formula C16H26N5O7P and a molecular weight of 431.4 . It’s also known as Tenofovir Ethyl Monoisoproxil . This compound is a metabolite of an HIV reverse transcriptase (HIV-1 RT) inhibitor .

Molecular Structure Analysis

The chemical name of Mono-POC Ethyl Tenofovir is (((((®-1- (6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (ethoxy)phosphoryl)oxy)methyl isopropyl carbonate . The Smiles notation is: CCOP (OCOC (OC ©C)=O) (CO [C@H] ©CN1C=NC2=C (N)N=CN=C12)=O .Wissenschaftliche Forschungsanwendungen

HIV Treatment Enhancement

Mono-POC Ethyl Tenofovir has been explored for its potential to enhance HIV treatment regimens. Studies suggest that its modified structure could improve the efficacy of antiretroviral therapy by increasing drug stability and cellular uptake . This could lead to better suppression of viral replication and improved patient outcomes.

Hepatitis B Management

In the management of chronic hepatitis B, Mono-POC Ethyl Tenofovir shows promise in reducing the incidence of hepatocellular carcinoma compared to other treatments . Its unique pharmacokinetic properties may contribute to a lower risk of liver-related complications.

Antiviral Research

The compound’s role in antiviral research is significant, particularly in the synthesis and evaluation of anti-HIV activity. Mono-POC Ethyl Tenofovir derivatives have been synthesized and tested for their efficacy in inhibiting HIV infection, showing potential for the development of new antiviral agents .

Drug Delivery Systems

Advancements in drug delivery systems using Mono-POC Ethyl Tenofovir have been made, such as the development of self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability . These systems can significantly improve the pharmacokinetics of the drug, leading to better therapeutic outcomes.

Nanomedicine Applications

Innovations in nanomedicine have incorporated Mono-POC Ethyl Tenofovir into the design of gold nanoparticles for long-acting anti-HIV therapy . This approach aims to overcome challenges in drug delivery and provide sustained antiviral activity.

Point-of-Care Diagnostics

The use of Mono-POC Ethyl Tenofovir in point-of-care diagnostics has been explored to predict treatment failure and drug resistance during initial HIV treatment . Rapid testing for the presence of the drug in urine can provide valuable information for managing therapy.

Pharmacokinetic Improvements

Research into the pharmacokinetics of Mono-POC Ethyl Tenofovir ester prodrugs has led to improved inhibition of HBV replication and rebalancing of immune responses . These improvements can enhance the effectiveness of the drug and reduce side effects.

Contribution to Healthcare

Mono-POC Ethyl Tenofovir’s contributions to healthcare include its role in the development of more tolerable and effective treatments for HIV and hepatitis B . Its advancements in therapy and drug delivery systems have the potential to improve patient care and treatment accessibility.

Safety And Hazards

Mono-POC Ethyl Tenofovir is harmful if swallowed. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mono-POC Ethyl Tenofovir involves the conversion of Tenofovir into Mono-POC Ethyl Tenofovir through a series of chemical reactions.", "Starting Materials": [ "Tenofovir", "Ethylene oxide", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tenofovir is reacted with ethylene oxide in the presence of diethylamine and sodium hydroxide to form Mono-POC Ethyl Tenofovir intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the POC protecting group, resulting in the formation of Mono-Hydroxy Ethyl Tenofovir intermediate.", "Step 3: The intermediate is then treated with sodium bicarbonate to neutralize the acid and then with methanol to remove the remaining protecting groups.", "Step 4: The final step involves the addition of ethanol and water to the mixture to obtain Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)." ] } | |

CAS-Nummer |

1796539-92-8 |

Produktname |

Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) |

Molekularformel |

C16H26N5O7P |

Molekulargewicht |

431.386 |

IUPAC-Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |

InChI-Schlüssel |

JBEJTHIFJKPVQX-ICTCQJIBSA-N |

SMILES |

CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |

Synonyme |

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)